molecular formula C11H10N2O B2703519 N-methylquinoline-5-carboxamide CAS No. 1090894-66-8

N-methylquinoline-5-carboxamide

Cat. No.: B2703519
CAS No.: 1090894-66-8
M. Wt: 186.214
InChI Key: TZOWSWKVNBASCB-UHFFFAOYSA-N
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Description

N-methylquinoline-5-carboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities . This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Mechanism of Action

Target of Action

N-methylquinoline-5-carboxamide primarily targets protein kinases (PKs), which are the main regulators of cell survival and proliferation . This compound has been identified as a potential anti-proliferative agent and apoptotic inducer .

Mode of Action

This compound interacts with its targets, the protein kinases, leading to changes in their activity. Specifically, it has been found to inhibit Pim-1 kinase . This inhibition results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes trigger apoptosis, a process of programmed cell death .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of Pim-1 kinase disrupts the normal functioning of protein kinases, which play a crucial role in cell survival and proliferation . This disruption leads to the induction of apoptosis, affecting the balance between cell survival and death .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability. According to in silico assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, all of the strongest compounds, including this compound, are orally bioavailable without blood–brain barrier penetration .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells. This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes lead to cell death, thereby inhibiting cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylquinoline-5-carboxamide typically involves the reaction of quinoline-5-carboxylic acid with methylamine. This reaction can be carried out under various conditions, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methylquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOWSWKVNBASCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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